REACTION_CXSMILES
|
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.C1(N=C=N[CH:19]2[CH2:24]CCCC2)CCCCC1.O.C1(C)C=CC(S(O)(=O)=[O:33])=CC=1.[CH2:37]([OH:39])[CH3:38]>CN(C)C1C=CN=CC=1.ClCCl>[O:9]=[C:1]([C:2]1[CH:3]=[CH:4][N:5]=[CH:6][CH:7]=1)[CH2:38][C:37]([O:33][CH2:24][CH3:19])=[O:39] |f:2.3|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=NC=C1)(=O)O
|
Name
|
2,2-dimethyl-1,3-dioxolane-4,6-dione
|
Quantity
|
35.12 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
49.6 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
46.1 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
96.6 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in 1200 ml of ethanol
|
Type
|
STIRRING
|
Details
|
the mixture is stirred
|
Type
|
TEMPERATURE
|
Details
|
under reflux for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the ethanol is removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
900 ml of water and dissolved
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated off
|
Type
|
WASH
|
Details
|
washed with 600 ml of saturated sodium bicarbonate solution and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The crude product is filtered through a silica gel frit
|
Type
|
EXTRACTION
|
Details
|
is extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract is dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The crude product is filtered through a silica gel frit
|
Type
|
CUSTOM
|
Details
|
This gives a total of 25.9 g (42% of theory) of product
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
O=C(CC(=O)OCC)C1=CC=NC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |